N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide
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Description
The compound “N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-oxo-1,3-oxazolidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and structural features that are common in medicinal chemistry, including a pyridine ring, a difluorophenoxy group, an oxazolidine ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings. The pyridine ring, difluorophenoxy group, oxazolidine ring, and carboxamide group each contribute to the overall structure of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of the functional groups it contains. For example, the pyridine ring might undergo electrophilic substitution, the difluorophenoxy group might undergo nucleophilic substitution, and the carboxamide group might undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its overall size, the presence of polar and nonpolar regions, and the presence of acidic or basic groups .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2-oxo-1,3-oxazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O4/c17-11-4-3-10(6-12(11)18)25-15-9(2-1-5-19-15)7-20-14(22)13-8-24-16(23)21-13/h1-6,13H,7-8H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTMWRJIIVFHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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